- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone, Steroids, 2011, 76(1-2), 56-59

Cas no 95716-71-5 (Δ9-Canrenone)

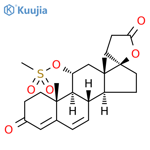

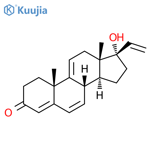

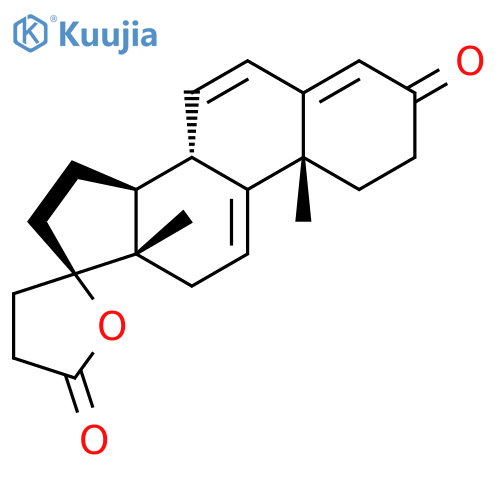

Δ9-Canrenone structure

Nome del prodotto:Δ9-Canrenone

Δ9-Canrenone Proprietà chimiche e fisiche

Nomi e identificatori

-

- delta-9,11-Canrenone

- 17-Hydroxy-3-oxopregn-4,6,9-triene-21-carboxylic acid gamma-lactone

- Δ9-Canrenone

- (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- DELTA 9,11-CANRENONE ( FOR EPLERENONE )

- 9(11)-CANRENONE

- 17α-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (7CI)

- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6,9(11)-triene-21-carboxylic acid deriv. (ZCI)

- 17β-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid γ-lactone

- Δ9-11-Canrenone

- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid gamma-lactone

- (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione

- 17.BETA.-HYDROXY-4,6,9(11)-TRIEN-3-ONE 21-CARBOXYLIC ACID .GAMMA.-LACTONE

- delta9-11-Canrenone

- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic Acid gamma-Lactone; delta9-11-Canrenone

- 17alpha-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone

- SCHEMBL14085014

- Delta 9,11-canrenone

- 95716-71-5

- (2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

- .DELTA.9-11-CANRENONE

- 17.ALPHA.-PREGNA-4,6,9(11)-TRIENE-21-CARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE

- Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)-

- UNII-3AC47AUW33

- 3AC47AUW33

- DTXSID10469189

-

- MDL: MFCD09751202

- Inchi: 1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1

- Chiave InChI: MCNZISFQKMPWRJ-DOYHNPMNSA-N

- Sorrisi: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

Proprietà calcolate

- Massa esatta: 338.18800

- Massa monoisotopica: 338.18819469g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 25

- Conta legami ruotabili: 0

- Complessità: 772

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 5

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 43.4Ų

- XLogP3: 3

Proprietà sperimentali

- PSA: 43.37000

- LogP: 4.29020

Δ9-Canrenone Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Sealed in dry,2-8°C(BD123707)

Δ9-Canrenone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM139111-1g |

(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |

95716-71-5 | 95% | 1g |

$729 | 2021-08-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-504606-50 mg |

Δ9-Canrenone, |

95716-71-5 | 50mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504606-50mg |

Δ9-Canrenone, |

95716-71-5 | 50mg |

¥2858.00 | 2023-09-05 | ||

| TRC | C175615-500mg |

Δ9-Canrenone |

95716-71-5 | 500mg |

$ 1453.00 | 2023-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28300-1g |

(2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione |

95716-71-5 | 95% | 1g |

¥6888.0 | 2024-07-19 | |

| TRC | C175615-50mg |

Δ9-Canrenone |

95716-71-5 | 50mg |

$ 184.00 | 2023-09-08 | ||

| Chemenu | CM139111-1g |

(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |

95716-71-5 | 95% | 1g |

$729 | 2024-07-18 | |

| A2B Chem LLC | AI64751-1g |

Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)- |

95716-71-5 | 1g |

$1086.00 | 2024-07-18 |

Δ9-Canrenone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Formic acid ; 18 h, 80 °C

1.2 4 h, 100 °C

1.3 Reagents: Water ; 20 min, cooled

1.2 4 h, 100 °C

1.3 Reagents: Water ; 20 min, cooled

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane , Pyridine ; -15 °C; 16 h, -15 °C

Riferimento

- Preparation method of Δ9(11)-canrenone from 11-α-hydroxycanrenone and trifluoromethanesulfonic anhydride by hydroxyl elimination, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Isopropanol ; 80 °C; 30 °C

1.2 Reagents: Acetic acid ; neutralized

1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C

1.2 Reagents: Acetic acid ; neutralized

1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C

Riferimento

- Method for efficient preparation of Δ-9,11-canrenone from 9α-hydroxy-4-androstenedione, China, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Formic acid Catalysts: Palladium diacetate , (Methylenedi-2,1-phenylene)bis[diphenylphosphine Solvents: Tetrahydrofuran ; 20 min, 70 psi, 25 °C; 18 h, 100 psi, 105 °C

Riferimento

- Preparation of spirosteroids from 17-alkenyl or 17-alkynyl substrate via carbonylation, hydrogenation, dehydrogenation, furylation and other transformations, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Chloranil Solvents: Methanol , Dichloromethane , Water ; 2 h, 42 °C

Riferimento

- C-17 spirolactonization and 6,7 oxidation of steroids, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 80 °C; 12 h, 80 °C

1.2 80 °C → 100 °C; 3 h, 100 °C

1.2 80 °C → 100 °C; 3 h, 100 °C

Riferimento

- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,

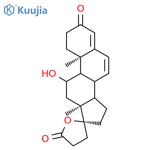

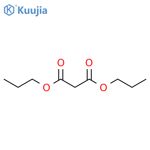

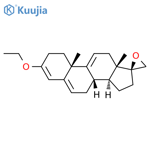

Δ9-Canrenone Raw materials

- 11a-Hydroxy Canrenone

- Pregna-4,6,9(11),20-tetraen-3-one, 17-hydroxy-, (17α)-

- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, γ-lactone, (11α,17α)-

- Dipropyl malonate

- Spiro[androsta-3,5,9(11)-triene-17,2'-oxirane], 3-ethoxy-, (17β)-

Δ9-Canrenone Preparation Products

Δ9-Canrenone Letteratura correlata

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

2. Book reviews

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

95716-71-5 (Δ9-Canrenone) Prodotti correlati

- 95716-70-4(Δ9,11-Eplerenone)

- 107724-20-9(Eplerenone)

- 976-71-6(Canrenone)

- 192569-17-8(11a-Hydroxy Canrenone)

- 976-70-5(6,7-Dihydrocanrenone)

- 209253-81-6(7b-Eplerenone)

- 10161-34-9(Trenbolone Acetate)

- 2590-41-2(6-Dehydronandrolone acetate)

- 67372-69-4(6,7-Demethylene-6,7-dehydro Drospirenone)

- 2248400-86-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylamino)-2-methylpropanoate)

Fornitori consigliati

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti